molecular formula C13H13N3O2 B4510036 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No. B4510036
M. Wt: 243.26 g/mol
InChI Key: HSCJGGNXMYVLAA-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are known to possess a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum can vary widely among different 1,2,4-oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1,2,4-oxadiazoles depends on their specific structure and the biological target they interact with. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including drug discovery, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-14-13(18-16-8)10-4-2-3-5-11(10)15-12(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJGGNXMYVLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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